molecular formula C20H17ClN2O B2483801 1-Benzhydryl-3-(4-chlorophenyl)urea CAS No. 208758-67-2

1-Benzhydryl-3-(4-chlorophenyl)urea

Cat. No.: B2483801
CAS No.: 208758-67-2
M. Wt: 336.82
InChI Key: UMJAIBMMAFVVNQ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-chlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzhydryl group and a 4-chlorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(4-chlorophenyl)urea typically involves the reaction of benzhydrylamine with 4-chlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzhydrylamine+4-Chlorophenyl isocyanateThis compound\text{Benzhydrylamine} + \text{4-Chlorophenyl isocyanate} \rightarrow \text{this compound} Benzhydrylamine+4-Chlorophenyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. This inhibition helps in controlling postprandial blood glucose levels, making it a potential candidate for diabetes treatment .

Comparison with Similar Compounds

    1-Benzhydryl-3-phenylurea: Similar structure but lacks the chlorine atom in the phenyl ring.

    1-Benzhydryl-3-phenylthiourea: Contains a sulfur atom in place of the oxygen in the urea moiety.

Comparison: 1-Benzhydryl-3-(4-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

1-benzhydryl-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJAIBMMAFVVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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